1-(Diethoxymethyl)-4-methoxybenzene
Description
Contextualization of 1-(Diethoxymethyl)-4-methoxybenzene within Modern Organic Synthesis
This compound, also known as p-anisaldehyde diethyl acetal (B89532), is a key intermediate in the synthesis of a variety of organic compounds. chemspider.comsielc.com Its structure, featuring a diethoxymethyl group attached to an electron-rich methoxybenzene ring, makes it a valuable building block in contemporary organic synthesis. The compound's utility stems from the reactivity of both the acetal functional group and the aromatic ring, allowing for a diverse range of chemical transformations.
The methoxy (B1213986) group on the benzene (B151609) ring is an electron-donating group, which activates the aromatic system towards electrophilic substitution reactions. wikipedia.orgnumberanalytics.com This property, combined with the stability of the acetal group under various conditions, allows for selective modifications of the aromatic ring without affecting the protected aldehyde functionality. This strategic protection and subsequent deprotection are fundamental concepts in multi-step organic synthesis.
The Role of Acetals in Complex Molecule Construction
Acetals are functional groups characterized by two ether groups attached to the same carbon atom. organicchemistrytutor.com They are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. numberanalytics.comlibretexts.org This reaction is reversible, and acetals can be hydrolyzed back to the corresponding carbonyl compound and alcohol under acidic conditions. organicchemistrytutor.comlibretexts.org
The primary role of acetals in the construction of complex molecules is as a protecting group for aldehydes and ketones. masterorganicchemistry.comlibretexts.org Carbonyl groups are susceptible to attack by nucleophiles, including strong bases and organometallic reagents. libretexts.org By converting a carbonyl group to an acetal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule without unintended reactions at the carbonyl center. libretexts.orglibretexts.org Once the desired modifications are complete, the acetal can be readily removed to regenerate the original carbonyl group. libretexts.org This stability in neutral to strongly basic environments makes acetals indispensable tools for synthetic chemists. libretexts.orglibretexts.org
Overview of Electron-Rich Aromatic Systems in Chemical Transformations
Aromatic compounds are cyclic, planar molecules with a delocalized π-electron system, which gives them exceptional stability. libretexts.org The presence of substituents on the aromatic ring can significantly influence its reactivity. Electron-donating groups (EDGs), such as the methoxy group in this compound, increase the electron density of the aromatic ring. wikipedia.orgnumberanalytics.com
This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. The presence of an EDG not only accelerates the rate of these reactions but also directs the incoming electrophile to specific positions on the ring (ortho and para positions). libretexts.org This directing effect is a cornerstone of synthetic strategy, enabling the regioselective synthesis of substituted aromatic compounds. The interplay between the activating effect of the methoxy group and the stability of the acetal protecting group in this compound exemplifies the sophisticated strategies employed in modern organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.273 g/mol |
| CAS Number | 2403-58-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | 1.486 |
This table summarizes key physicochemical properties of this compound. chemspider.comchemsrc.comnih.gov
Research Findings on this compound
Recent studies have highlighted the utility of this compound and related acetals in various synthetic transformations. For instance, it has been used in the synthesis of indenes through a ytterbium-catalyzed carboalkoxylation/Friedel-Crafts reaction of arylidenecyclopropanes with acetals. chemsrc.com Another study demonstrated its use in iron (III) chloride-catalyzed allylation reactions of aldehydes with allyltrimethylsilane. chemsrc.com Furthermore, this compound has been utilized as a precursor in the synthesis of lipid A mimics. chemsrc.com
The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com A typical method involves a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-6-8-11(13-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLMNXOYOVHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051896 | |
| Record name | p-(Diethoxymethyl)anisole | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-58-9 | |
| Record name | 4-Methoxybenzaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
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| Record name | 1-(Diethoxymethyl)-4-methoxybenzene | |
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| Record name | 1-(Diethoxymethyl)-4-methoxybenzene | |
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| Record name | Benzene, 1-(diethoxymethyl)-4-methoxy- | |
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| Record name | p-(Diethoxymethyl)anisole | |
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| Record name | p-(diethoxymethyl)anisole | |
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| Record name | 1-(DIETHOXYMETHYL)-4-METHOXYBENZENE | |
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Synthetic Methodologies for 1 Diethoxymethyl 4 Methoxybenzene
Direct Acetalization Routes from 4-Methoxybenzaldehyde
The most common approach for synthesizing 1-(diethoxymethyl)-4-methoxybenzene is the direct acetalization of 4-methoxybenzaldehyde. This involves the reaction of the aldehyde with two equivalents of ethanol (B145695), typically in the presence of a catalyst to facilitate the formation of the acetal (B89532) and removal of water to drive the equilibrium towards the product.
Traditional acid catalysis is a widely employed method for acetal formation. Protic acids, such as p-toluenesulfonic acid (PTSA), are effective catalysts for this transformation. For instance, the reaction of p-anisaldehyde with allyl alcohol in the presence of a catalytic amount of PTSA·H₂O in tetrahydrofuran (B95107) (THF) has been reported to yield the corresponding diallyl acetal. nih.gov While this example uses allyl alcohol, the principle is directly applicable to the synthesis of the diethyl acetal using ethanol. The reaction proceeds by protonation of the carbonyl oxygen of 4-methoxybenzaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. Two successive additions of ethanol, with the elimination of a water molecule, lead to the formation of the diethyl acetal.
| Reactants | Catalyst | Solvent | Yield | Reference |
| p-Anisaldehyde, Allyl Alcohol | PTSA·H₂O | Tetrahydrofuran | 51% (for diallyl acetal) | nih.gov |
This table presents data for a related diallyl acetal synthesis, illustrating the utility of acid catalysis.
Lewis acids are also effective catalysts for acetalization reactions. They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. A variety of Lewis acids can be utilized for this purpose. For example, iron(III) chloride has been used to catalyze the allylation of aldehydes, a reaction mechanistically similar to acetal formation. chemsrc.com Scandium triflate (Sc(OTf)₃) is another powerful Lewis acid catalyst that has been shown to be effective in related reactions under mild conditions. researchgate.net The coordination of the Lewis acid to the carbonyl group enhances its electrophilicity, facilitating the addition of ethanol.
| Reactant | Catalyst | Reaction Type | Reference |
| Aldehydes | Iron(III) chloride | Allylation | chemsrc.com |
| N-tosylhydrazones and ortho-quinone methides | Scandium triflate | [4+2] Cycloaddition | researchgate.net |
This table highlights the use of Lewis acids in activating carbonyl compounds in reactions analogous to acetal formation.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. youtube.com Solid acid catalysts can be employed for the synthesis of acetals. For example, a heterojunction-type solid acid catalyst, MX/pCN, has been shown to effectively catalyze the solvent-free acetal reaction of various benzaldehydes with high selectivity. acs.org This system generates both Lewis and Brønsted acid sites, which work synergistically to promote the reaction. acs.org The catalyst's resistance to water-induced degradation is a key advantage in acetalization reactions where water is a byproduct. acs.org
This table showcases the application of a heterogeneous catalyst in the acetalization of benzaldehydes.
Alternative Synthetic Pathways
Beyond direct acetalization, other synthetic strategies can be envisioned for the preparation of this compound.
Reductive etherification presents an alternative route. Zirconium and hafnium-based catalysts have been shown to catalyze the reductive etherification of aldehydes, including 4-methoxybenzaldehyde, using isopropanol (B130326) as both the solvent and the reducing agent. osti.gov This process involves a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde to the corresponding alcohol, followed by an acid-catalyzed etherification. osti.gov While this specific example yields an isopropyl ether, the underlying principle could be adapted for the synthesis of diethyl acetal by using ethanol.
| Reactant | Catalyst Type | Product Type | Reference |
| 4-Methoxybenzaldehyde | Zirconium/Hafnium Complexes | Isopropyl ether | osti.gov |
This table illustrates a reductive etherification approach to ethers from 4-methoxybenzaldehyde.
The synthesis of this compound can also be achieved through the interconversion of other functional groups. imperial.ac.uk For example, one could theoretically start from a precursor like 1-(dichloromethyl)-4-methoxybenzene and perform a nucleophilic substitution reaction with sodium ethoxide. This type of transformation, where a halide is displaced by an alkoxide, is a fundamental reaction in organic synthesis. vanderbilt.edu However, the synthesis and stability of the dichloromethyl precursor would be critical considerations for this approach. Another possibility involves the conversion of a dithioacetal, such as 1-(bis(ethylthio)methyl)-4-methoxybenzene, to the corresponding diethyl acetal. This would typically require a deprotection-reprotection sequence under specific conditions.
| Starting Material Type | Reagent | Transformation | Reference |
| Alkyl Halide | Sodium Alkoxide | Nucleophilic Substitution | vanderbilt.edu |
This table outlines a conceptual functional group interconversion pathway.
Optimization of Reaction Conditions and Yields
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, catalyst loading, and the temperature and pressure at which the reaction is conducted.
The solvent plays a critical role in acetal formation, influencing both reaction rate and equilibrium position. numberanalytics.com While the alcohol reactant (ethanol in this case) can sometimes serve as the solvent, additional co-solvents may be employed. Polar protic solvents can facilitate the initial protonation of the carbonyl oxygen, a key step in the reaction mechanism. numberanalytics.com However, the presence of excess water in the solvent can inhibit the reaction by shifting the equilibrium back towards the starting materials, as acetal formation is a reversible process where water is a byproduct. libretexts.orgnih.gov Therefore, anhydrous conditions are generally preferred. In some methodologies, a Dean-Stark apparatus is used to azeotropically remove water as it is formed, thereby driving the reaction to completion. libretexts.org
The choice of solvent can also be influenced by the specific catalyst system being used. For instance, some modern catalytic systems for acetalization are designed to work under solvent-free conditions or in non-traditional solvents to improve the environmental friendliness of the process. organic-chemistry.org Research on the acetalization of other aldehydes has shown that the solvent can impact the reaction kinetics; for example, studies on flavorant aldehydes in e-cigarette liquids have demonstrated that the ratio of propylene (B89431) glycol to glycerol (B35011) affects the rate and yield of acetal formation. nih.gov
Table 1: Effect of Solvent on Acetalization Yield
| Solvent System | Key Features | Impact on Yield | Reference |
| Excess Ethanol | Acts as both reactant and solvent. | Can drive the reaction forward due to high reactant concentration. | youtube.com |
| Ethanol with Co-solvent (e.g., Toluene) | Allows for azeotropic removal of water using a Dean-Stark trap. | Generally leads to higher yields by removing the water byproduct. | libretexts.orgmdpi.com |
| Solvent-free | Environmentally friendly approach. | Can be highly efficient with the right catalyst. organic-chemistry.org | organic-chemistry.org |
| Dichloromethane | Used in high-pressure reactions. | Effective for specific applications like intramolecular Diels-Alder reactions of related compounds. nih.gov | nih.gov |
This table is a generalized representation based on principles of acetal chemistry; specific yield data for this compound under these exact conditions requires further targeted research.
The efficiency of acetal formation is significantly influenced by the concentration of the acid catalyst. nih.gov Common acid catalysts include mineral acids like HCl and H₂SO₄, as well as organic acids such as p-toluenesulfonic acid. numberanalytics.comacs.org The catalyst functions by protonating the carbonyl oxygen of the anisaldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by ethanol. numberanalytics.com
Studies have shown that there is an optimal range for catalyst loading. While increasing the catalyst concentration can initially enhance the reaction rate, excessively high loadings can be detrimental. nih.gov This is because high acid concentrations can lead to the protonation of the alcohol nucleophile, reducing its effectiveness. nih.gov Furthermore, very high acid concentrations can promote side reactions or the decomposition of the starting material or product. Research on acetalization has demonstrated that catalyst loadings as low as 0.03 mol% can be effective, providing high yields and simplifying the work-up procedure. nih.govacs.org The reusability of the catalyst is also a key consideration in optimizing the process for large-scale and environmentally friendly synthesis. organic-chemistry.org
Table 2: Impact of Catalyst Loading on Acetalization Conversion
| Catalyst Loading (mol%) | Conversion (%) | Observations | Reference |
| 0.03 - 30 | Excellent | A wide range of low catalyst loadings can provide high conversion rates. | nih.gov |
| > 30 | Decreasing | Excess acid may protonate the alcohol, reducing its nucleophilicity and potentially causing side reactions or hydrolysis of the acetal. | nih.gov |
| 600 | 6 | Very high acid concentrations significantly inhibit the reaction. | nih.gov |
This data is based on a study of general acetalization and illustrates the principle of optimal catalyst loading.
Temperature is a critical factor in the synthesis of this compound. Generally, increasing the temperature accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to undesired side reactions, such as polymerization or decomposition of the aldehyde. For many acetalization reactions, conducting the process at the reflux temperature of the alcohol or a solvent mixture is common, as this provides a balance between reaction rate and selectivity. mdpi.com For instance, some syntheses are carried out at temperatures ranging from ambient up to 110°C. mdpi.comnih.gov In some specialized applications, infrared light has been used as a non-conventional energy source to rapidly increase the temperature and achieve high yields in short reaction times. mdpi.com
Pressure is a less commonly adjusted variable in standard laboratory acetalizations but can influence the reaction equilibrium, particularly in gas-phase reactions or when volatile reactants are involved. numberanalytics.com High-pressure conditions (e.g., 13 kbar) have been employed in specific synthetic contexts, such as intramolecular Diels-Alder reactions of related sulfonamide compounds, to promote bond formation. nih.gov However, for the straightforward synthesis of this compound from anisaldehyde and ethanol, controlling the temperature and effectively removing water are the more pertinent considerations.
Table 3: General Influence of Temperature on Acetal Synthesis
| Temperature Condition | Effect on Reaction | Potential Issues | Reference |
| Low Temperature (-60 to 25 °C) | Slower reaction rate, but can be highly selective. | May require longer reaction times. | acs.org |
| Ambient to Reflux Temperature (e.g., 70-80 °C) | Increased reaction rate, effective for driving the reaction. | Potential for side reactions if not carefully controlled. | mdpi.com |
| High Temperature (>100 °C) | Significantly increased reaction rate. | Increased risk of side reactions, decomposition, and reduced yield. numberanalytics.comcsic.es | numberanalytics.comcsic.es |
This table provides a general overview of temperature effects on acetal synthesis.
Chemical Reactivity and Transformation Studies of 1 Diethoxymethyl 4 Methoxybenzene
Hydrolytic Stability and Deacetalization Mechanisms
The cleavage of the acetal (B89532) linkage in 1-(diethoxymethyl)-4-methoxybenzene is a key reaction, primarily achieved through hydrolysis. The stability of this compound and the methods for its deprotection are of significant interest in synthetic chemistry.
Kinetics of Acid-Catalyzed Hydrolysis
The hydrolysis of acetals is well-established to be an acid-catalyzed process. liberty.edunih.gov The reaction proceeds via a mechanism that is the reverse of acetal formation. liberty.edu The process is initiated by the protonation of one of the ethoxy groups, which then departs as a molecule of ethanol (B145695), a good leaving group. This results in the formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the corresponding hemiacetal, which further hydrolyzes to the aldehyde, p-anisaldehyde, and another molecule of ethanol.
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on structurally similar compounds. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group at the para position is expected to stabilize the intermediate oxocarbenium ion, thereby accelerating the rate of hydrolysis compared to unsubstituted benzaldehyde (B42025) diethyl acetal.
Studies on the hydrolysis of diethyl thioacetals of substituted benzaldehydes have shown that electron-donating groups, such as a p-methoxy group, increase the reaction rate. mdpi.comnih.gov For instance, the acetal of p-methoxybenzaldehyde hydrolyzes at a convenient rate in dilute acid. nih.gov Furthermore, a Hammett plot for the hydrolysis of a series of m-substituted diethyl acetals of benzaldehyde yielded a ρ value of -3.35, indicating a significant electronic demand at the benzylic carbon in the transition state, consistent with carbocation formation. osti.gov A similar study on benzylidene acetals reported a ρ value of -4.06 for their hydrolysis, further supporting the strong influence of substituents on the reaction rate. acs.org These findings suggest that the 4-methoxy group in this compound plays a crucial role in facilitating its hydrolysis under acidic conditions.
The general mechanism for the acid-catalyzed hydrolysis of acetals is specific-acid catalyzed. rsc.org The reaction rate is dependent on the concentration of the hydronium ion and follows first-order kinetics with respect to the acetal. nih.gov
Table 1: Factors Influencing the Rate of Acid-Catalyzed Acetal Hydrolysis
| Factor | Effect on Reaction Rate | Rationale |
| Acid Concentration | Increases with increasing acid concentration | The reaction is acid-catalyzed, with the protonation of an oxygen atom being the initial step. |
| Electron-donating Substituents | Increases the rate | Stabilization of the intermediate oxocarbenium ion. |
| Electron-withdrawing Substituents | Decreases the rate | Destabilization of the intermediate oxocarbenium ion. |
| Solvent Polarity | Generally increases with increasing polarity | Stabilization of the charged transition state. |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |
Chemo-selective Deacetalization Methods
The deprotection of the aldehyde functionality by cleaving the acetal group is a common transformation in multi-step organic syntheses. The development of chemo-selective methods that allow for the deprotection of the acetal in the presence of other acid-sensitive functional groups is of great importance. A variety of reagents and conditions have been developed for the deprotection of acetals, including those derived from aromatic aldehydes like p-anisaldehyde.
Solid acid catalysts have emerged as a practical and often milder alternative to traditional mineral acids for acetal deprotection. These catalysts offer advantages such as ease of separation, reusability, and often higher selectivity.
Table 2: Selected Methods for the Chemoselective Deacetalization of Aromatic Acetals
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| Al(HSO₄)₃ on wet SiO₂ | Reflux in n-hexane | Aromatic and aliphatic acetals | scispace.com |
| Benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) / AlCl₃ | Solid phase, grinding | Aromatic and aliphatic acetals and thioacetals | mdpi.com |
| Cesium phosphomolybdovanadate salts | Toluene, elevated temperature | Benzaldehyde acetals | mdpi.com |
| Amberlite IR-120H | Dioxane, elevated temperature | Benzaldehyde dimethyl acetal | epa.gov |
The use of Al(HSO₄)₃ supported on wet silica (B1680970) gel provides an efficient method for the deprotection of acetals under heterogeneous conditions. scispace.com Another solvent-free approach involves the use of benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride, where the reaction proceeds by grinding the reactants together. mdpi.com Heteropoly acids and their salts, such as cesium phosphomolybdovanadate, have also been employed as effective catalysts for acetalization and, by extension, deacetalization reactions. mdpi.com Ion-exchange resins like Amberlite IR-120H have been successfully used as heterogeneous catalysts for the hydrolysis of benzaldehyde dimethyl acetal, demonstrating the reversibility of the reaction. epa.gov
Enzymatic Hydrolysis Considerations
The use of enzymes for the hydrolysis of acetals offers a green and highly selective alternative to chemical methods. Lipases, in particular, are versatile biocatalysts known for their ability to catalyze a wide range of reactions, including the hydrolysis of esters and other functional groups. researchgate.net While the primary function of lipases is the hydrolysis of lipids, their application has been extended to the resolution of various chiral compounds and the selective cleavage of protecting groups.
Although specific studies on the enzymatic hydrolysis of this compound are limited, research on the lipase-catalyzed hydrolysis of other aromatic derivatives provides valuable insights. For instance, lipases have been successfully employed in the kinetic resolution of aromatic Morita-Baylis-Hillman derivatives through hydrolysis. mdpi.com The selectivity of lipases is highly dependent on the substrate structure, the specific enzyme used, and the reaction conditions, including the solvent. researchgate.net The enzymatic hydrolysis of acetals is an area of growing interest, and it is plausible that a suitable lipase (B570770) or other hydrolase could be identified for the selective cleavage of the acetal group in this compound, potentially offering a mild and environmentally benign deprotection strategy.
Transacetalization Reactions
Transacetalization is a process where an existing acetal reacts with an alcohol to form a new acetal. This reaction is also typically acid-catalyzed and is reversible. It can occur intermolecularly, between two different molecules, or intramolecularly, within the same molecule.
Intermolecular Acetal Exchange with Various Alcohols
This compound can undergo intermolecular transacetalization in the presence of an acid catalyst and a different alcohol. This reaction is driven by the relative concentrations of the alcohols and the removal of one of the products. For example, reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst like p-toluenesulfonic acid, would lead to the formation of a cyclic acetal. organic-chemistry.orgresearchgate.net The formation of a stable five- or six-membered ring provides a thermodynamic driving force for the reaction.
The general mechanism involves the protonation of one of the ethoxy groups of this compound, followed by its departure to form an oxocarbenium ion. This intermediate is then trapped by the new alcohol to form a new acetal. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reacting alcohol or to remove the ethanol that is formed. organic-chemistry.org
Table 3: Examples of Acid Catalysts Used in Transacetalization Reactions
| Catalyst | Reaction Type | Reference |
| p-Toluenesulfonic acid | Acetalization of aldehydes with diols | researchgate.net |
| Zirconium tetrachloride (ZrCl₄) | Acetalization and in situ transacetalization | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | In situ acetal exchange | organic-chemistry.org |
| Ammonium salts | Acetalization of aldehydes and ketones with diols | nih.govacs.org |
Intramolecular Transacetalization Pathways
Intramolecular transacetalization can occur in derivatives of this compound that contain a suitably positioned hydroxyl group. This reaction leads to the formation of a cyclic acetal, often with high stereoselectivity. The reaction is typically initiated by an acid catalyst, which facilitates the formation of the key oxocarbenium ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then leads to the cyclized product.
For example, a derivative of this compound with a hydroxyl group on a side chain attached to the ortho position of the benzene (B151609) ring could undergo intramolecular cyclization to form a benzofuran (B130515) or a related heterocyclic system. mdpi.com The feasibility and outcome of such a reaction would depend on the length and flexibility of the side chain, as well as the reaction conditions. The optimization of these conditions, including the choice of acid catalyst and solvent, is often crucial to achieve high yields and selectivity. mdpi.com Studies on related systems have shown that careful control of the catalyst concentration is necessary to avoid decomposition. mdpi.com
Reactions Involving the Aromatic Ring
The aromatic core of this compound, an anisole (B1667542) derivative, is susceptible to a variety of substitution reactions. The methoxy group (-OCH₃) is a key influencer of this reactivity. As an electron-donating group, it activates the benzene ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to itself. wisc.edu
The electron-rich nature of the benzene ring in this compound makes it a prime candidate for electrophilic aromatic substitution (EAS) reactions. The activating methoxy group enhances the electron density of the ring, particularly at the ortho and para carbons, making these sites more attractive to electrophiles. wisc.edu
Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. While specific studies on the nitration of this compound are not extensively detailed in the provided results, the nitration of similar substituted anisoles, such as 4-methylanisole (B47524) derivatives, demonstrates that the reaction proceeds with the introduction of a nitro group onto the aromatic ring. researchgate.net The position of nitration is influenced by the directing effects of the existing substituents. For this compound, the methoxy group would direct the incoming nitro group to the positions ortho to it.
Halogenation, another key EAS reaction, would be expected to follow a similar pattern. The introduction of a halogen atom (e.g., chlorine, bromine) onto the aromatic ring would be directed by the activating methoxy group. For instance, the related compound 1-chloro-4-(diethoxymethyl)benzene is a known entity, suggesting that halogenation at the para position relative to the diethoxymethyl group (and ortho to the methoxy group if starting from a different precursor) is a feasible transformation. cymitquimica.com
Friedel-Crafts reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring. For this compound, the electron-donating methoxy group strongly directs the incoming acyl group to the ortho and para positions. wisc.edu Given that the para position is already occupied by the diethoxymethyl group, acylation would predominantly occur at the ortho position. The reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wisc.eduresearchgate.net The product of such a reaction would be a ketone. It's important to note that the acylation reaction deactivates the aromatic ring, which helps to prevent multiple substitutions. libretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring. Similar to acylation, the methoxy group directs the incoming alkyl group to the ortho and para positions. mnstate.edu However, Friedel-Crafts alkylation is often more challenging to control than acylation. The alkylated products are more reactive than the starting material, which can lead to polyalkylation. libretexts.org Furthermore, carbocation rearrangements can occur in the alkylating agent, leading to a mixture of products. libretexts.org
Table 1: Summary of Expected Friedel-Crafts Reaction Products
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Acylation | Acyl chloride/anhydride, Lewis acid | Ortho-acylated this compound |
| Alkylation | Alkyl halide, Lewis acid | Ortho-alkylated this compound (potential for polyalkylation and rearrangements) |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The methoxy group in this compound can act as a DMG. wikipedia.orgharvard.edu
In this process, a strong base, typically an alkyllithium reagent like n-butyllithium, interacts with the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group). wikipedia.org This brings the base into proximity with the ortho C-H bond, leading to its selective deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups exclusively at the ortho position. wikipedia.org The strength of the directing group influences the reaction conditions required for metalation. uwindsor.caharvard.edu
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net To utilize this compound in such reactions, it would first need to be converted into a suitable coupling partner, typically an aryl halide or triflate. For instance, if the aromatic ring were to be brominated, the resulting aryl bromide could participate in a variety of palladium-catalyzed cross-coupling reactions.
Some prominent examples of these reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net
These reactions typically employ a palladium catalyst, a ligand, and a base. nih.govyoutube.com The choice of ligand is often crucial for the success of the reaction. researchgate.net The ability to perform these reactions on derivatives of this compound would significantly expand its synthetic utility, allowing for the construction of complex molecular architectures. researchgate.netrsc.org
Electrophilic Aromatic Substitution Reactions
Transformations at the Acetal Carbon
The acetal functional group in this compound is a protected form of an aldehyde. The reactivity at the acetal carbon primarily involves the cleavage of the C-O bonds to regenerate the aldehyde. This deprotection is typically achieved under acidic conditions.
The hydrolysis of the diethyl acetal to the corresponding aldehyde, 4-methoxybenzaldehyde, is a fundamental transformation. This reaction is usually carried out in the presence of an aqueous acid catalyst. The aldehyde can then be used in a wide array of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various condensation reactions.
Furthermore, the acetal itself can sometimes participate in reactions. For instance, under certain conditions, the acetal could undergo substitution reactions where one or both of the ethoxy groups are replaced by other nucleophiles.
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, after modification)
The acetal group in this compound is generally stable towards common organometallic reagents like Grignard and organolithium compounds under standard conditions. This stability allows acetals to function as effective protecting groups for aldehydes and ketones during syntheses involving these powerful nucleophiles. However, the reactivity of the aromatic ring can be harnessed, particularly through directed ortho-metalation (DoM).
In the context of this compound, the methoxy group can act as a directing metalation group (DMG). wikipedia.org A strong organolithium base, such as n-butyllithium or sec-butyllithium, can abstract a proton from the aromatic ring at the position ortho (adjacent) to the methoxy group. wikipedia.orguwindsor.ca This is due to the coordination of the lithium atom to the oxygen of the methoxy group, which increases the acidity of the nearby protons. uwindsor.ca The etheric oxygens of the diethyl acetal group may also contribute to this directing effect. This in-situ modification generates a potent aryllithium nucleophile, which can then react with various electrophiles to introduce a substituent at the C-2 position of the benzene ring.
The general scheme for a directed ortho-metalation followed by reaction with an electrophile is as follows:
Deprotonation: this compound is treated with a strong organolithium base (e.g., n-BuLi) at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The base selectively removes a proton from the position ortho to the methoxy group.
Reaction with Electrophile: An electrophile (E+) is then added to the reaction mixture. The newly formed aryllithium species attacks the electrophile, forming a new carbon-carbon or carbon-heteroatom bond.
Work-up: The reaction is quenched, typically with an aqueous solution, to yield the ortho-substituted product.
A variety of electrophiles can be employed in this sequence, leading to a diverse range of products as illustrated in the hypothetical reaction table below.
| Electrophile | Reagent | Hypothetical Product |
|---|---|---|
| Carbon Dioxide | CO2 | 2-(Diethoxymethyl)-5-methoxybenzoic acid |
| Iodine | I2 | 1-(Diethoxymethyl)-2-iodo-4-methoxybenzene |
| Dimethylformamide (DMF) | HCON(CH3)2 | 2-(Diethoxymethyl)-5-methoxybenzaldehyde |
| Acetone | (CH3)2CO | 2-(1-(Diethoxymethyl)-4-methoxyphenyl)propan-2-ol |
Rearrangement Reactions Involving the Acetal Moiety
Rearrangement reactions specifically involving the acetal moiety of this compound are not extensively documented in the scientific literature. However, under certain conditions, particularly in the presence of strong acids, rearrangements can be envisioned. Acid-catalyzed rearrangements of related structures have been observed. researchgate.net For instance, treatment with a strong acid could protonate one of the ethoxy groups, leading to its elimination as ethanol and the formation of an oxocarbenium ion. This reactive intermediate could then potentially undergo rearrangement, although this is more speculative for this specific compound.
A plausible, though likely challenging, rearrangement could involve a Lewis acid-catalyzed process. Strong Lewis acids could coordinate to the acetal oxygens, weakening the C-O bonds and potentially facilitating the migration of an ethyl group to the aromatic ring, which would be a type of intramolecular Friedel-Crafts alkylation. The conditions required for such a rearrangement would likely be harsh and could lead to competing reactions such as hydrolysis of the acetal back to the aldehyde or polymerization.
Oxidative and Reductive Transformations of the Compound
The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the methoxy group. masterorganicchemistry.comdocbrown.info However, the benzene ring is generally robust towards oxidation. Selective oxidation of the aromatic system without affecting the acetal or methoxy group is challenging.
One potential pathway for the oxidation of the aromatic ring involves a process known as oxidative dearomatization. nih.govucsb.edu This transformation converts a planar, aromatic system into a non-aromatic, often cyclic, diene or quinone-like structure. For this to occur with this compound, a "modification" step would likely be required, such as the hydrolysis of the methoxy group to a hydroxyl group, forming the corresponding phenol. Phenols are much more susceptible to oxidation. The resulting phenolic compound could then potentially be oxidized to a quinone or a related dearomatized product using strong oxidizing agents like hypervalent iodine reagents. nih.gov
Another possibility is the oxidation of the methoxy group itself, though this typically requires specific reagents and conditions and often leads to a mixture of products.
The reductive cleavage of acetal linkages is a valuable transformation in organic synthesis, particularly in carbohydrate chemistry where structurally similar p-methoxybenzylidene acetals are common protecting groups. nih.govacs.org The reaction involves the opening of the acetal ring to generate a hydroxyl group and a benzyl (B1604629) ether. The regioselectivity of this cleavage can often be controlled by the choice of reagents and reaction conditions.
For cyclic acetals derived from p-anisaldehyde, such as 4,6-O-p-methoxybenzylidene acetals of pyranosides, the regioselectivity of the reductive cleavage with borane (B79455) (BH₃) and a Lewis acid like dibutylboron triflate (Bu₂BOTf) has been shown to be highly dependent on temperature. nih.govacs.org While this compound is an acyclic acetal, the principles of Lewis acid activation and hydride delivery are analogous.
Studies on p-methoxybenzylidene acetals have demonstrated that:
At 0 °C , the reaction tends to favor the formation of the 4-O-p-methoxybenzyl (PMB) ether. nih.gov This is considered the thermodynamically controlled product.
At -78 °C , the reaction can be directed to selectively produce the 6-O-PMB ether, the kinetically controlled product. nih.gov
The table below summarizes the findings for the reductive cleavage of a model p-methoxybenzylidene acetal, which serves as a close proxy for the expected reactivity of this compound under similar conditions.
| Reaction Temperature | Major Product | Control Type | Observed Yield |
|---|---|---|---|
| 0 °C | 4-O-p-Methoxybenzyl ether | Thermodynamic | High |
| -78 °C | 6-O-p-Methoxybenzyl ether | Kinetic | High |
This temperature-dependent selectivity is attributed to the mechanism of Lewis acid coordination and the stability of the resulting intermediates. At higher temperatures, the more stable product is formed, while at lower temperatures, the reaction proceeds via the lower energy transition state, leading to the kinetic product. nih.gov A variety of reducing agents in combination with Lewis acids can be employed for such transformations. nih.gov
Mechanistic and Kinetic Investigations
Detailed Reaction Mechanisms for Acetal (B89532) Formation and Hydrolysis
The formation and hydrolysis of acetals are reversible processes that proceed through a series of steps, typically under acidic conditions. organicchemistrytutor.comwikipedia.org The mechanism involves the formation of a hemiacetal as an intermediate. organicchemistrytutor.comyoutube.com
p-CH₃OC₆H₄CHO + 2 CH₃CH₂OH ⇌ p-CH₃OC₆H₄CH(OCH₂CH₃)₂ + H₂O
The hydrolysis reaction is the reverse of this process, driven by the presence of excess water. youtube.comyoutube.com
Acid catalysis is essential for both the formation and hydrolysis of acetals. organicchemistrytutor.com The process begins with the protonation of the carbonyl oxygen of anisaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This activation step allows for the nucleophilic attack by a molecule of ethanol (B145695). youtube.comyoutube.com
Subsequent proton transfer steps are crucial for the conversion of the hemiacetal intermediate to the final acetal product. youtube.commasterorganicchemistry.com In the hydrolysis mechanism, protonation of one of the alkoxy groups converts it into a good leaving group (ethanol), facilitating its departure. youtube.comchemistrysteps.com Computational studies have shown that water molecules can participate in a proton transfer relay, facilitating the movement of protons throughout the reaction. ic.ac.uk
The sequence of protonation and deprotonation steps can be summarized as follows:
Formation: Protonation -> Addition -> Deprotonation -> Protonation -> Elimination -> Deprotonation (PADPED) masterorganicchemistry.commasterorganicchemistry.com
Hydrolysis: The reverse of the formation mechanism, starting with protonation of an acetal oxygen. youtube.comyoutube.com
The reaction pathway for acetal formation and hydrolysis involves several key intermediates and transition states.
Hemiacetal Intermediate: The initial addition of one equivalent of alcohol to the protonated aldehyde forms a hemiacetal. organicchemistrytutor.comyoutube.com Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.com
Oxocarbenium Ion Intermediate: Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. youtube.comyoutube.com This intermediate is highly electrophilic and readily attacked by a second molecule of alcohol. youtube.com
Transition States: According to transition state theory, the reaction proceeds through high-energy transition states that represent the energy barrier for each step. wikipedia.orgpressbooks.pub The structure of the transition state influences the rate of the reaction. For acetal hydrolysis, the transition state involves the cleavage of a carbon-oxygen bond, and its stability is influenced by factors such as steric and electronic effects. acs.org The rate-determining step is typically the formation of the high-energy activated complex. libretexts.org
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on the rates of acetal formation and hydrolysis, offering further insight into the reaction mechanism.
The hydrolysis of acetals is typically a second-order reaction, being first order in both the acetal and the hydronium ion concentration under acidic conditions. acs.org The rate law can be expressed as:
Rate = k [Acetal] [H₃O⁺]
Kinetic studies on the hydrolysis of benzaldehyde (B42025) dimethyl acetal have been conducted using heterogeneous catalysts, revealing that the reaction can be influenced by the adsorption of reactants onto the catalyst surface. epa.gov The temperature dependence of the rate constant allows for the determination of the activation energy (Ea), which is the minimum energy required for the reaction to occur. pressbooks.pub For the hydrolysis of dimethyl acetals of para-substituted benzaldehydes, the entropies of activation (ΔS‡) have been found to be near zero, which is consistent with a unimolecular rate-determining step. acs.org
Table 1: Kinetic Parameters for Acetal Hydrolysis
| Compound | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Benzaldehyde dimethyl acetal | Amberlite IR-120 | 298-328 | Varies with conditions | Not specified | epa.gov |
| para-Substituted benzaldehyde dimethyl acetals | Not specified | Not specified | Not specified | Not specified | acs.org |
This table is illustrative. Specific values for 1-(diethoxymethyl)-4-methoxybenzene were not found in the provided search results.
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org
In the context of acetal hydrolysis, solvent isotope effects are commonly studied by comparing the reaction rate in H₂O and D₂O. The hydrolysis of acetals generally proceeds faster in H₂O than in D₂O, with a kH₂O/kD₂O ratio typically around 2-3. rsc.orggla.ac.uk This is consistent with a mechanism involving a pre-equilibrium protonation of the substrate.
Secondary kinetic isotope effects have also been investigated in the hydrolysis of acetaldehyde (B116499) diethyl acetal, providing insights into the stability of the carbocation intermediate. acs.org Studies on the hydrolysis of keten acetals have shown that general acid catalysis by carboxylic acids exhibits a significant primary hydrogen isotope effect (kH/kD ≈ 5.3), indicating that the proton transfer is part of the rate-determining step. rsc.org
Stereochemical Aspects of Acetal Transformations
The stereochemistry of the acetal group can influence its reactivity. In cyclic acetals, the orientation of the substituents can affect the rate and outcome of reactions. For instance, the reductive cleavage of cyclic acetals can show selectivity based on the stereochemistry of the acetal, with the reagent preferentially complexing to the less sterically hindered oxygen atom. nih.gov
In the case of this compound, which is an acyclic acetal, the stereochemical considerations are less constrained than in cyclic systems. However, the conformation of the diethoxymethyl group can still play a role in its interaction with catalysts and other reactants. Research on the reductive cleavage of acetal isomers has demonstrated that different stereoisomers can exhibit surprisingly different reactivity, with one isomer being unreactive while the other undergoes the desired transformation. nih.gov This highlights the importance of stereochemistry in controlling the reaction pathways of acetals.
Chiral Auxiliaries in Directed Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. du.ac.in This strategy is a cornerstone of asymmetric synthesis, enabling the selective formation of one enantiomer or diastereomer over others. researchgate.netyork.ac.uk The auxiliary, being chiral itself, introduces a stereogenic center that directs the approach of reagents to a prochiral center in the substrate, leading to stereoselective bond formation. After the desired transformation, the auxiliary can be removed and ideally recycled. researchgate.net
Despite the widespread use of this methodology in organic synthesis, a review of the current scientific literature reveals a notable absence of specific studies detailing the application of chiral auxiliaries in reactions directly involving this compound. However, the principles of chiral auxiliary-controlled reactions are broadly applicable, and one can surmise how they might be employed with this compound or its derivatives.
For instance, if this compound were to be modified to contain a prochiral center, such as through a reaction at the aromatic ring or a transformation of the methoxy (B1213986) group, a chiral auxiliary could be appended to direct subsequent reactions. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reacting center.
Table 1: Common Chiral Auxiliaries and Their Applications This table presents examples of common chiral auxiliaries and the types of reactions they are known to control. Specific applications with this compound have not been documented.
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | researchgate.net |
| (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations | du.ac.in |
| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations | researchgate.net |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | du.ac.in |
Enantioselective and Diastereoselective Control in Reactions
Enantioselective and diastereoselective reactions are critical for the synthesis of complex, stereochemically defined molecules. While specific examples of such reactions involving this compound are not prominent in the literature, the potential for stereocontrol exists, particularly in reactions of its parent aldehyde or derivatives.
The parent compound, p-anisaldehyde, can undergo a variety of enantioselective additions to the carbonyl group. These reactions often employ chiral catalysts to deliver a nucleophile to one face of the prochiral aldehyde, leading to the formation of a single enantiomer of the corresponding alcohol. For example, enantioselective reduction of the aldehyde or addition of organometallic reagents can be achieved with high stereocontrol using chiral ligands complexed to a metal center.
In the context of this compound itself, the acetal is achiral and does not possess any stereogenic centers. nih.gov Stereoselective reactions would necessitate either the introduction of a chiral catalyst that can differentiate between the two ethoxy groups or, more plausibly, a reaction at a different position of the molecule that creates a new stereocenter.
For instance, if the aromatic ring were to undergo an electrophilic substitution, the existing substituents could direct the position of the incoming electrophile, but this would not typically induce stereoselectivity unless the electrophile or the reaction conditions were chiral.
A more likely scenario for achieving stereocontrol would be in reactions where the acetal is a precursor to a reactive intermediate. For example, the formation of the oxocarbenium ion from this compound in the presence of a chiral Lewis acid could, in principle, lead to a chiral ion pair. The subsequent reaction of this ion pair with a nucleophile could then proceed with a degree of enantioselectivity.
Table 2: General Strategies for Stereoselective Synthesis This table outlines general strategies for achieving stereocontrol in organic reactions. Direct application to this compound is not widely reported.
| Strategy | Description | Potential Relevance |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Could be applied to reactions of the parent aldehyde or to reactions involving the acetal in the presence of a chiral Lewis acid. |
| Substrate Control | An existing stereocenter in the substrate directs the stereochemical outcome of a new stereocenter. | Would require initial modification of this compound to introduce a stereocenter. |
| Reagent Control | A chiral reagent is used in stoichiometric amounts to induce stereoselectivity. | Could be used in reactions such as asymmetric reductions or oxidations of derivatives of the title compound. |
Computational and Theoretical Chemistry
Electronic Structure and Reactivity Predictions
The electronic characteristics of 1-(Diethoxymethyl)-4-methoxybenzene are fundamental to understanding its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for this purpose.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule. For aromatic compounds like this compound, methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov These calculations can predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies.
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory by systematically improving upon the Hartree-Fock approximation. researchgate.net While computationally more intensive, they can offer more accurate descriptions of electron correlation effects, which are significant in molecules with extensive π-systems and lone pairs, such as the methoxy (B1213986) and acetal (B89532) groups in the title compound. For instance, a study on the acetalization of 2-chlorobenzaldehyde (B119727) utilized ab initio methods with a 6-31G* basis set to investigate the reaction mechanism. acs.org
Table 1: Representative Theoretical Methods for Aromatic Acetal Analysis
| Method | Basis Set | Typical Applications | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, HOMO-LUMO analysis, NBO analysis. nih.gov | nih.gov |
| Ab initio (MP2) | 6-31G | High-accuracy energy calculations, investigation of electron correlation. researchgate.net | researchgate.net |
| HF | 6-31G | Initial geometry optimization, comparison with higher-level theories. researchgate.net | researchgate.net |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The energy and localization of these orbitals indicate the molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, which acts as a strong electron-donating group. This localization makes the aromatic ring susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system and the acetal group, indicating potential sites for nucleophilic interaction.
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related anisole (B1667542) derivatives have shown that substituents significantly influence these frontier orbital energies. rsc.org For example, electron-donating groups like the methoxy group raise the HOMO energy, making the molecule a better electron donor. rsc.org
Table 2: Predicted Frontier Molecular Orbital Properties for an Analogous Aromatic Acetal
| Molecular Orbital | Energy (eV) (Illustrative) | Primary Localization | Implied Reactivity |
| LUMO | -0.5 | Aromatic Ring, Acetal Carbon | Electrophilic center for nucleophilic attack |
| HOMO | -5.8 | Methoxy-substituted Benzene Ring | Nucleophilic center for electrophilic attack |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Stability |
Conformational Analysis and Steric Effects
The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around its single bonds. These conformational preferences, in turn, influence the molecule's reactivity.
Energy Minimization and Conformational Sampling
To understand the conformational landscape, computational methods are used to perform energy minimization and conformational sampling. By systematically rotating the rotatable bonds—specifically the C(aryl)-C(acetal), C(acetal)-O, and O-C(ethyl) bonds—a potential energy surface can be generated. DFT calculations are well-suited for determining the relative energies of different conformers. nih.gov
For the related molecule anisole, studies have shown that the planar conformer, where the methyl group lies in the plane of the benzene ring, is the most stable. researchgate.net In this compound, the bulky diethoxymethyl group introduces significant steric hindrance. This steric strain will likely lead to a non-planar arrangement of the diethoxymethyl group relative to the benzene ring to minimize repulsive interactions. The two ethoxy groups themselves will also adopt specific staggered conformations to minimize steric clash.
Influence of Conformation on Reactivity
The conformation of the diethoxymethyl group has a direct impact on the accessibility of the reactive centers. Steric hindrance from the ethoxy groups can shield the acetal carbon from nucleophilic attack. This is an example of the "ortho effect," where a substituent adjacent to a reactive center sterically hinders the approach of reactants. wikipedia.org
Furthermore, the orientation of the methoxy group relative to the benzene ring affects the π-system's electron density through resonance. The most stable conformation will be a balance between maximizing stabilizing electronic interactions (like resonance) and minimizing destabilizing steric repulsions. ias.ac.in In reactions involving the aromatic ring, conformations that allow for optimal overlap between the orbitals of the methoxy group and the π-system will enhance the ring's nucleophilicity.
Solvation Effects on Reaction Pathways
The surrounding solvent can significantly influence the stability of different conformations and the energy barriers of reaction pathways. Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of the electrostatic interactions between the solute and the solvent. Explicit solvation models, while more computationally demanding, involve including individual solvent molecules in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.
For a molecule like this compound, which has polar ether linkages, polar solvents are expected to stabilize conformations with larger dipole moments. The solvation energy can alter the relative energies of different conformers and transition states, thereby influencing reaction rates and equilibria. For example, a polar solvent could stabilize a charge-separated transition state, thus accelerating a reaction. Theoretical studies on similar molecules, such as benzal fluoride, have demonstrated that the solvent can significantly alter the internal rotational potential. researchgate.net
In silico Design of Novel Catalytic Systems for Acetal Chemistry
In silico design, or the use of computer simulations to design and evaluate new molecules, has become a powerful tool in the development of novel catalysts. uib.no This approach can accelerate the discovery of more efficient and selective catalysts for reactions such as acetal formation and hydrolysis. mdpi.com
The process of in silico catalyst design typically involves several steps:
Generation of Candidate Catalysts: A library of potential catalyst structures is created, often based on a known catalytic scaffold with various modifications. mdpi.com
Prediction of Catalytic Properties: The performance of each candidate catalyst is evaluated using computational methods. This can involve calculating reaction energies, activation barriers, and selectivity. acs.org
Refinement and Optimization: Based on the predicted properties, the most promising candidates are selected and further refined to improve their catalytic activity and selectivity. mdpi.com
For acetal chemistry, in silico methods can be used to design catalysts that are more active, require milder reaction conditions, or exhibit higher chemoselectivity. For instance, computational studies have been used to investigate the mechanism of iridium(I)-catalyzed acetal formation, providing insights that could guide the design of improved catalysts. acs.org Similarly, various catalysts have been developed for the efficient synthesis of acetals, including perchloric acid on silica (B1680970) gel and zirconium tetrachloride. organic-chemistry.org The use of computational tools can help in understanding the mechanisms by which these catalysts operate and in designing new catalysts with enhanced properties.
Advanced Methodologies and Analytical Techniques in Compound Research
In situ Spectroscopic Monitoring of Reactions (e.g., IR, Raman, NMR)
The real-time analysis of chemical reactions involving 1-(Diethoxymethyl)-4-methoxybenzene provides critical insights into reaction kinetics, mechanisms, and the identification of transient intermediates. In situ spectroscopic techniques are paramount for acquiring this data without altering the reaction conditions through sampling.
Infrared (IR) Spectroscopy: In situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), is a powerful tool for monitoring the synthesis of this compound from p-anisaldehyde and ethanol (B145695). The progress of this acid-catalyzed acetalization can be continuously tracked by observing the decrease of the prominent carbonyl (C=O) stretching band of the starting aldehyde, typically found around 1700-1685 cm⁻¹, and the concurrent emergence of the characteristic C-O stretching bands of the acetal (B89532) product in the 1200-1000 cm⁻¹ region. This allows for precise determination of reaction endpoints, optimization of catalyst loading, and the study of reaction kinetics under various conditions.
Raman Spectroscopy: As a complementary technique to IR, in situ Raman spectroscopy is well-suited for monitoring the formation of this compound. researchgate.net The C=O bond in p-anisaldehyde provides a strong and distinct Raman signal that diminishes as the acetal is formed. This method is particularly advantageous for reactions conducted in aqueous media, as water is a weak Raman scatterer, leading to cleaner spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed, real-time structural information during the synthesis of this compound. magritek.comwiley.com By conducting the reaction within an NMR tube, researchers can directly observe the transformation of reactants to products. magritek.comasahilab.co.jp The disappearance of the aldehydic proton signal of p-anisaldehyde (around 9.8 ppm) and the appearance of the acetal proton signal (a triplet at approximately 5.4 ppm) provide a clear indication of reaction progress. asahilab.co.jpchemicalbook.com This technique is invaluable for mechanistic studies, allowing for the detection of intermediates and the quantitative analysis of reaction kinetics. magritek.comasahilab.co.jpmdpi.com High-pressure NMR tubes can be employed to study reactions under elevated temperatures and pressures, providing data on catalytically active species that are only present under such conditions. wiley.com
Flow Chemistry and Continuous Processing for Synthesis and Reactions
The synthesis of this compound benefits significantly from the implementation of flow chemistry and continuous processing technologies. These methods offer enhanced safety, superior heat and mass transfer, and often lead to higher yields and purities compared to traditional batch processes.
In a typical flow synthesis, a solution of p-anisaldehyde and ethanol is continuously pumped through a heated microreactor or a packed-bed reactor containing a solid acid catalyst. This setup allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, which minimizes the formation of byproducts. The use of solid acid catalysts, such as Amberlyst-15, in a continuous flow system facilitates an efficient and reproducible synthesis with high conversion rates.
Chemoinformatics and Data Mining for Structure-Reactivity Relationships
Chemoinformatics and data mining are computational tools that are instrumental in elucidating the structure-reactivity relationships of this compound and its analogs. nih.govnih.gov By analyzing large chemical datasets, predictive models for various chemical and physical properties can be developed. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): For this compound, chemoinformatic methods can predict key physicochemical properties like boiling point, solubility, and partitioning behavior (logP) directly from its molecular structure. By correlating these computational predictions with experimental data from a series of related aromatic acetals, robust QSAR and QSPR models can be constructed. These models are valuable for predicting the behavior of novel, related compounds without the need for immediate synthesis and testing.
Data Mining and Reaction Prediction: Mining reaction databases can uncover optimal synthetic conditions and predict the reactivity of this compound in various chemical environments. Analysis of numerous reactions involving similar aromatic acetals can reveal patterns that inform the design of more efficient and selective synthetic routes. researchgate.net For instance, these models can predict the susceptibility of the acetal to hydrolysis under different acidic conditions, a critical factor in its application as a protecting group. acs.org The electronic effects of substituents on the aromatic ring can be correlated with reaction outcomes, providing a deeper understanding of the underlying reaction mechanisms. acs.org
Green Chemistry Principles in the Synthesis and Use of the Compound
Adherence to the principles of green chemistry is crucial for minimizing the environmental impact associated with the synthesis and application of this compound. researchgate.netnih.gov
Atom Economy and Catalysis: The synthesis of this compound from p-anisaldehyde and ethanol is an addition reaction, which inherently possesses a high atom economy, as all reactant atoms are incorporated into the final product. acs.org The use of heterogeneous solid acid catalysts, such as zeolites or ion-exchange resins, is a greener alternative to traditional homogeneous acids like sulfuric acid. nih.gov These solid catalysts are non-corrosive, easily separated from the reaction mixture, and can be reused, thereby reducing waste and simplifying the purification process. mdpi.com
Use of Renewable Resources and Safer Solvents: There is potential for the synthesis of this compound to be based on renewable feedstocks. p-Anisaldehyde can be derived from lignin, a component of biomass, and ethanol is readily produced via fermentation. nih.govresearchgate.net The development of synthetic routes that utilize greener solvents or are conducted under solvent-free conditions further enhances the sustainability of the process. skpharmteco.com The ideal is to use no solvent at all, but if one is necessary, water or other benign alternatives are preferred. skpharmteco.comyoutube.com
Energy Efficiency: The adoption of continuous flow processing and mini-batch reactors can significantly improve energy efficiency. researchgate.net The high surface-area-to-volume ratio in microreactors allows for more efficient heat transfer, reducing the energy required for heating and cooling compared to large-scale batch reactors. researchgate.net
Future Directions and Emerging Research
Development of Novel Catalytic Systems for Acetal (B89532) Transformations
The formation and cleavage of acetals are fundamental transformations in organic synthesis. While traditional methods often rely on strong acids, contemporary research is geared towards the development of milder and more selective catalytic systems. For the transformation of aromatic acetals like 1-(diethoxymethyl)-4-methoxybenzene, several innovative catalytic approaches are emerging.
Recent studies have demonstrated the efficacy of various catalysts for the deprotection of aromatic acetals under neutral or mild conditions. For instance, β-cyclodextrin has been successfully employed as a reusable catalyst for the efficient deprotection of aromatic acetals in water, offering an environmentally friendly alternative to conventional methods. nih.govacs.org The mechanism is thought to involve the activation of the acetal group through hydrogen bonding within the hydrophobic cavity of the cyclodextrin, facilitating its cleavage. acs.org
Solid acid catalysts, such as silica (B1680970) sulfuric acid, represent another promising avenue. nih.gov These heterogeneous catalysts offer advantages like ease of separation from the reaction mixture and reusability, contributing to more sustainable processes. nih.govresearchgate.net For the synthesis of related acetals, zeolites like HZSM-5 have shown high activity and selectivity, providing a green catalytic option. researchgate.net Furthermore, palladium catalysis has been shown to be a mild and highly efficient method for the formation of acetals and ketals at ambient temperatures with low catalyst loading. organic-chemistry.org Electrochemical methods are also being explored for the deprotection of acetals under neutral conditions, avoiding the use of harsh chemical reagents altogether. rsc.org
The development of these novel catalytic systems is crucial for enhancing the synthetic utility of this compound, particularly in the synthesis of complex molecules where sensitive functional groups must be preserved.
Table 1: Comparison of Novel Catalytic Systems for Acetal Transformations
| Catalytic System | Transformation | Key Advantages |
| β-Cyclodextrin | Deprotection | Operates in water, neutral conditions, reusable catalyst. nih.govacs.org |
| Silica Sulfuric Acid | Deprotection | Heterogeneous, reusable, convenient work-up. nih.gov |
| HZSM-5 | Synthesis | High activity and selectivity, reusable. researchgate.net |
| Palladium Catalysis | Synthesis | Mild conditions, low catalyst loading, high efficiency. organic-chemistry.org |
| Electrochemical Methods | Deprotection | Neutral conditions, avoids harsh reagents. rsc.org |
Integration into Automated Synthesis Platforms
The rise of automated synthesis platforms is revolutionizing the way chemical synthesis is performed, enabling high-throughput experimentation and rapid optimization of reaction conditions. The integration of reactions involving this compound into these platforms is a key area of future development.
A notable example of the feasibility of such integration is the automated solution-phase synthesis of Garner's aldehyde, a versatile synthetic intermediate. nih.gov This automated process includes an acetal formation step, demonstrating that the protection of carbonyl groups as acetals can be effectively incorporated into automated workflows. nih.gov This precedent suggests that the synthesis of this compound from p-anisaldehyde, or its use as a protecting group, could be seamlessly integrated into similar automated systems.
Automated flow chemistry platforms, in particular, offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be advantageous for optimizing acetalization and deprotection reactions. The use of this compound in automated flow synthesis could lead to improved yields, higher purity, and reduced reaction times.
Exploration of New Synthetic Applications and Target Molecules
While this compound is well-established as a protecting group for aldehydes, its potential as a building block for the synthesis of complex and biologically active molecules is an area of active exploration. Its precursor, p-anisaldehyde, is found in natural products and is used in the fragrance industry. thegoodscentscompany.com The diethyl acetal itself serves as a precursor in various chemical syntheses. chemicalbook.com
One significant application is its use as a protecting group for diols, especially in the intricate chemistry of carbohydrates. chemicalbook.com The formation of a p-methoxybenzylidene acetal can protect two hydroxyl groups simultaneously, which can then be selectively cleaved under specific conditions. This strategy is crucial in the multistep synthesis of complex oligosaccharides and other natural products.
Future research is likely to focus on leveraging this compound as a key intermediate in the total synthesis of novel natural products and pharmaceuticals. The p-methoxyphenyl group can influence the electronic properties and reactivity of molecules, and its incorporation could lead to the discovery of new bioactive compounds. The synthesis of complex natural products, such as anthraquinone-based compounds, often involves intricate protection-deprotection strategies where acetals play a critical role. nih.gov
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this translates to the development of sustainable routes for both its synthesis and its use in subsequent reactions.
The synthesis of p-anisaldehyde dimethyl acetal, a closely related compound, has been achieved using environmentally friendly methods. One approach involves the use of a household ozone disinfector for the ozonolysis of anethole, followed by acetalization, showcasing a greener alternative to traditional methods. researchgate.net The use of solid acid catalysts like HZSM-5 in the synthesis of anisic aldehyde acetals also aligns with green chemistry principles by offering a reusable and non-polluting catalytic system. researchgate.net
For the deprotection of aromatic acetals, the use of water as a solvent in conjunction with catalysts like β-cyclodextrin is a significant step towards more sustainable processes. nih.govacs.org Electrochemical deprotection methods further reduce the environmental impact by minimizing the use of chemical reagents. rsc.org These greener alternatives to traditional acid-catalyzed reactions are not only environmentally beneficial but can also offer improved selectivity and milder reaction conditions.
Advanced Mechanistic Insights through Ultrafast Spectroscopy
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Ultrafast spectroscopy techniques are powerful tools for probing the transient intermediates and transition states that govern chemical reactions.
The hydrolysis of acetals, a seemingly simple reaction, involves a series of protonation, bond cleavage, and bond formation steps. researchgate.netmasterorganicchemistry.com While the general mechanism is well-established, the precise dynamics and the influence of the solvent and catalyst are still areas of active investigation. osti.govgla.ac.uk
Time-resolved vibrational spectroscopy techniques, such as femtosecond infrared spectroscopy, could provide unprecedented detail about the structural evolution of this compound during its formation and cleavage. nih.gov By capturing snapshots of the reacting molecules on the timescale of atomic motion, these techniques can help to elucidate the exact nature of the intermediates, such as the oxocarbenium ion, and the role of the surrounding solvent molecules in stabilizing these transient species. nih.gov Such detailed mechanistic insights can guide the rational design of new catalysts and reaction conditions for more efficient and selective transformations involving this compound.
Q & A
Q. What are the established synthetic routes for 1-(Diethoxymethyl)-4-methoxybenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or diethyl acetal formation from 4-methoxybenzaldehyde derivatives. For example:
- Diethyl acetal protection : React 4-methoxybenzaldehyde with triethyl orthoformate under acidic catalysis (e.g., p-toluenesulfonic acid) to form the diethoxymethyl group .
- Optimization : Adjust solvent polarity (e.g., DMSO vs. acetonitrile), base strength (NaOH or K₂CO₃), and temperature (60–80°C) to enhance yield. Continuous flow reactors may improve scalability and purity .
- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reactions via TLC or HPLC .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffered solutions (pH 3–11) at 25–60°C. Analyze degradation products using HPLC-MS or GC-MS .
- Kinetic studies : Measure half-life under accelerated conditions (e.g., 40°C) to extrapolate shelf-life. The diethoxymethyl group is stable in neutral pH (5–9) but hydrolyzes under strong acids/bases to regenerate aldehydes .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., diethoxymethyl at C1, methoxy at C4) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₈O₃; calc. 210.1256 g/mol).
- HPLC with UV detection : Quantify purity (>98%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How does the electronic nature of the diethoxymethyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to map electron density distribution. The diethoxymethyl group acts as an electron donor via hyperconjugation, directing electrophiles to meta/para positions relative to itself .
- Experimental validation : Compare nitration or halogenation outcomes with computational predictions. Use X-ray crystallography to confirm regioselectivity .
Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- AI-driven retrosynthesis : Tools like Pistachio or Reaxys databases propose routes based on known reactions of analogous compounds (e.g., 1-(cyclopropylmethyl)-4-methoxybenzene) .
- Molecular docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions between the compound’s ether groups and active-site residues .
Q. What role does this compound play in developing photoactive materials or pharmaceuticals?
- Methodological Answer :
- Photoredox catalysis : The methoxy group enhances conjugation, making the compound a candidate for light-mediated reactions (e.g., Z-selective alkyne isomerization) .
- Drug intermediate : Hydrolyze the diethoxymethyl group in situ to generate aldehydes for Schiff base formation, a step in anticancer drug synthesis .
Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved through mechanistic studies?
- Methodological Answer :
- Solvent effects : Compare yields in polar aprotic (DMSO) vs. nonpolar (hexanes) solvents. Polar solvents stabilize transition states in acetal formation .
- Isotopic labeling : Use O-labeled reagents to trace hydrolysis pathways and identify side reactions .
- Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy to optimize reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
